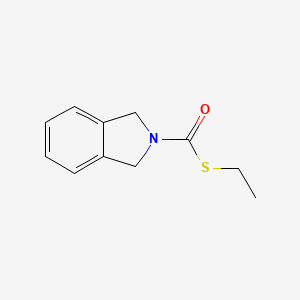
S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate typically involves the condensation of isoindole derivatives with ethyl thiol. One common method includes the reaction of 2-aminobenzylamine with carbon disulfide and ethyl iodide under basic conditions to form the desired product . The reaction proceeds through nucleophilic substitution and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoindole derivatives .
Scientific Research Applications
S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family.
Isoindolinone: An oxidized form with a 1,3-dioxo structure.
Phthalimide: Another oxidized derivative with a 1,3-dioxo-2H-isoindole-1,3-dione structure.
Uniqueness
S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate is unique due to its ethylthio group, which imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61517-22-4 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
S-ethyl 1,3-dihydroisoindole-2-carbothioate |
InChI |
InChI=1S/C11H13NOS/c1-2-14-11(13)12-7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
PBDODKMLVOLNON-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















